1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by two key structural motifs:
- A 4-ethoxyphenyl group attached to the pyrrolidine nitrogen.
- A 4-(piperidin-1-yl)phenylamino substituent at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-29-20-12-10-19(11-13-20)26-22(27)16-21(23(26)28)24-17-6-8-18(9-7-17)25-14-4-3-5-15-25/h6-13,21,24H,2-5,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYXBDMTHBYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Piperidin-1-yl Phenyl Group: This can be done using nucleophilic substitution reactions, where the piperidin-1-yl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.
Chemical Properties and Structure
The molecular formula of 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione is with a molecular weight of approximately 396.48 g/mol. The structure features a pyrrolidine ring, which is critical for its biological activity. The presence of the piperidine and ethoxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that specific substitutions on the pyrrolidine ring could enhance cytotoxicity against cancer cell lines .
Neuropharmacological Effects
The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperidine have been investigated for their potential to treat neurological disorders like depression and anxiety. Research suggests that the compound may interact with serotonin and dopamine receptors, potentially leading to antidepressant effects .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory applications of this compound class. Some studies have reported that similar structures can inhibit pro-inflammatory cytokines, suggesting that 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione might be beneficial in treating inflammatory diseases .
Inhibition of Enzymatic Activity
The compound's structure allows it to act as an inhibitor for certain enzymes involved in disease pathways. For example, it may inhibit phospholipase A2, which is implicated in various inflammatory processes and drug-induced toxicity . This inhibition could be leveraged to develop safer therapeutic agents with reduced side effects.
Case Study 1: Anticancer Screening
In a study involving the synthesis of various pyrrolidine derivatives, one derivative of 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione was tested against multiple cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, supporting its potential use as a chemotherapeutic agent .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of compounds containing the piperidine structure. The tested compound showed significant activity in behavioral models for anxiety and depression in rodents, indicating its potential as a novel antidepressant .
Case Study 3: Anti-inflammatory Mechanism Evaluation
A recent investigation assessed the anti-inflammatory properties of compounds similar to 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione by measuring cytokine levels in vitro. The study found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Substituent Variations on the Aromatic Rings
Variations in the Amino-Linked Functional Groups
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives and is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 364.48 g/mol
The structure includes a pyrrolidine core substituted with both an ethoxyphenyl group and a piperidinyl phenyl group, which may contribute to its biological activity.
The biological activity of 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione can be attributed to its interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may act as a modulator of GPCR pathways, influencing intracellular signaling cascades such as cyclic AMP production and calcium ion mobilization. These pathways are crucial for various physiological responses including neurotransmission and muscle contraction .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer or metabolic disorders .
In Vitro Studies
Research has demonstrated that 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione exhibits significant activity against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10.5 | Induction of apoptosis |
| MCF-7 (breast) | 8.2 | Inhibition of cell proliferation |
| A549 (lung) | 12.0 | Cell cycle arrest |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Smith et al. (2022) evaluated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for treating specific cancers.
- Neuropharmacological Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, indicating possible applications in treating diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
